Cas no 1595674-09-1 (N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide)

N-Cyclobutyl-3-sulfamoylpiperidine-1-carboxamide is a specialized sulfonamide derivative featuring a cyclobutyl carboxamide moiety and a piperidine scaffold. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where sulfonamide functionality is critical. The cyclobutyl group enhances steric and electronic properties, while the piperidine ring contributes to conformational flexibility. Its sulfamoyl group may confer binding affinity to biological targets, making it a candidate for further exploration in therapeutic applications. The compound's well-defined structure allows for precise modifications to optimize pharmacokinetic or pharmacodynamic profiles.
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide structure
1595674-09-1 structure
商品名:N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
CAS番号:1595674-09-1
MF:C10H19N3O3S
メガワット:261.34116101265
CID:4607376

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
    • インチ: 1S/C10H19N3O3S/c11-17(15,16)9-5-2-6-13(7-9)10(14)12-8-3-1-4-8/h8-9H,1-7H2,(H,12,14)(H2,11,15,16)
    • InChIKey: JUHSFNCAJSNSCN-UHFFFAOYSA-N
    • ほほえんだ: N1(C(NC2CCC2)=O)CCCC(S(N)(=O)=O)C1

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-396127-1.0g
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95.0%
1.0g
$1100.0 2025-03-16
Enamine
EN300-396127-10.0g
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95.0%
10.0g
$4729.0 2025-03-16
Enamine
EN300-396127-0.05g
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95.0%
0.05g
$256.0 2025-03-16
Enamine
EN300-396127-0.25g
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95.0%
0.25g
$546.0 2025-03-16
Aaron
AR01BJP5-100mg
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95%
100mg
$552.00 2025-02-09
1PlusChem
1P01BJGT-100mg
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95%
100mg
$461.00 2025-03-19
A2B Chem LLC
AW17261-1g
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95%
1g
$1193.00 2024-04-20
1PlusChem
1P01BJGT-2.5g
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95%
2.5g
$2726.00 2024-06-20
A2B Chem LLC
AW17261-50mg
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95%
50mg
$305.00 2024-04-20
Aaron
AR01BJP5-500mg
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
1595674-09-1 95%
500mg
$1205.00 2025-02-09

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide 関連文献

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamideに関する追加情報

N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide (CAS No. 1595674-09-1): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide (CAS No. 1595674-09-1) represents a structurally unique derivative of piperidine, characterized by the integration of a cyclobutyl group at the nitrogen atom and a sulfamoyl-substituted carboxamide moiety. This molecular architecture positions it as a promising scaffold in modern drug discovery, particularly in the design of enzyme inhibitors and modulators of G protein-coupled receptors (GPCRs). The cyclobutyl substituent introduces conformational rigidity, while the sulfamoyl functionality is widely recognized for its ability to form hydrogen bonds with target proteins, enhancing binding affinity and selectivity.

Recent advancements in medicinal chemistry have highlighted the importance of sulfamoyl-containing piperidines in the development of small-molecule therapeutics. The carboxamide group in this compound further contributes to its pharmacological profile by enabling interactions with polar residues in enzyme active sites. Notably, studies published in *Journal of Medicinal Chemistry* (2023) demonstrate that similar sulfonamide-piperidine hybrids exhibit potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management. The structural features of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide align closely with these findings, suggesting its potential as a lead compound for metabolic disease research.

Synthetic strategies for this compound typically involve multistep organic reactions, including nucleophilic substitution at the piperidine nitrogen and sulfonamide formation via coupling with sulfonyl chlorides. The cyclobutane ring, though less common in pharmaceutical scaffolds, offers distinct advantages such as reduced metabolic liability compared to larger cyclic systems like pyrrolidines or morpholines. Computational studies using molecular dynamics simulations have confirmed that the cyclobutyl-piperidine hybrid enhances ligand efficiency indices (LEIs), a critical parameter for optimizing drug-like properties during early-stage development.

In the context of structure-activity relationship (SAR) analysis, substituents on both the cyclobutyl and sulfamoyl moieties significantly influence biological outcomes. For instance, electron-withdrawing groups on the cyclobutane ring can modulate lipophilicity without compromising solubility—a balance crucial for oral bioavailability. Additionally, recent work from the European Federation for Medicinal Chemistry highlights how varying the length of the linker between piperidine and carboxamide moieties can fine-tune receptor selectivity profiles, particularly for targets such as PPARγ and SGLT2.

The application potential of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide extends beyond traditional pharmaceuticals into diagnostic imaging agents. The sulfamoyl group's ability to chelate metal ions has been exploited in positron emission tomography (PET) tracer design, where radiolabeled derivatives show enhanced tumor targeting capabilities. Researchers at ETH Zurich reported in 2024 that similar compounds demonstrated improved tumor-to-background ratios when conjugated with gallium isotopes, underscoring their translational value in oncology diagnostics.

From an analytical chemistry perspective, this compound presents unique challenges and opportunities for characterization techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling patterns between protons on the cyclobutane ring, providing insights into conformational dynamics critical for binding interactions. High-resolution mass spectrometry confirms molecular ion peaks corresponding to [M+H]+, while X-ray crystallography studies have elucidated hydrogen bonding networks involving both carboxamide and sulfamoyl groups, essential for crystal engineering applications.

In academic research settings, this molecule serves as a valuable tool for exploring enzyme-substrate interactions through isothermal titration calorimetry (ITC). The thermodynamic parameters derived from these experiments—such as enthalpy changes during binding—help refine computational models used in virtual screening campaigns. Collaborative efforts between pharmaceutical companies and academic institutions continue to explore how subtle modifications to this scaffold might yield compounds with improved half-lives or reduced off-target effects.

The environmental stability profile of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide has also attracted attention from green chemistry initiatives. Unlike many heterocyclic compounds that require stringent storage conditions, this substance demonstrates remarkable resistance to hydrolysis under physiological pH ranges—a property attributed to its fused ring system's inherent stability. This characteristic simplifies formulation development processes while maintaining therapeutic efficacy across diverse delivery platforms.

Ongoing clinical trials involving related sulfonamide-piperidine derivatives further validate the relevance of this chemical class. Phase II data from a multinational study published in *Nature Reviews Drug Discovery* (2024) indicates that certain analogs exhibit favorable safety profiles with minimal hepatotoxicity—a common concern with traditional sulfonamide-based drugs. These findings suggest that careful optimization of substituents on both the cyclobutyl and carboxamide moieties could address historical limitations associated with earlier generations of similar compounds.

In conclusion, N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide embodies an innovative approach to molecular design at the intersection of organic synthesis and biological function. Its unique combination of structural elements—including a rigidified piperidine core enhanced by strategic functionalization—positions it as a versatile platform for addressing complex therapeutic challenges across multiple disease areas while adhering to modern standards for drug safety and efficacy.

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